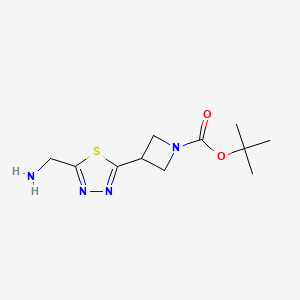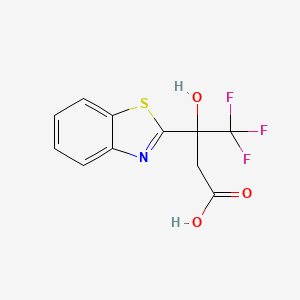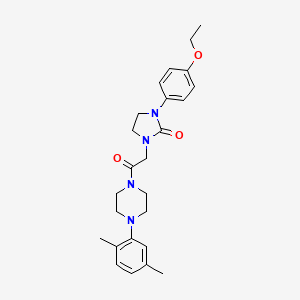
Tert-butyl 3-(5-(aminomethyl)-1,3,4-thiadiazol-2-YL)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely to be a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen. The presence of the tert-butyl carboxylate group suggests that it could be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals or biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the aminomethyl and thiadiazole groups. The tert-butyl carboxylate group could be introduced using tert-butyl alcohol under standard esterification conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The aminomethyl group would be attached to one of the carbon atoms of the azetidine ring, and the thiadiazole group would be attached to the nitrogen atom of the azetidine ring .Chemical Reactions Analysis
As a derivative of azetidine, this compound would be expected to undergo reactions typical of azetidines, such as ring-opening reactions under acidic or basic conditions. The presence of the aminomethyl and thiadiazole groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring, the aminomethyl group, and the thiadiazole group. For example, the presence of these polar groups could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, providing access to structurally diverse N-heterocycles including piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing therapeutic agents and natural product synthesis (Philip et al., 2020).
Biological Activities of Related Heterocycles
1,3,4-Thiadiazole and its derivatives are known for their broad pharmacological potentials, including antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. These scaffolds serve as crucial structural components for the development of new drug-like molecules, highlighting the significance of thiadiazole and related heterocycles in medicinal chemistry (Lelyukh, 2019).
Environmental Impact and Degradation
Research on the environmental fate of methyl tert-butyl ether (MTBE) and its derivatives, including tert-butyl alcohol (TBA), indicates their widespread presence in water systems due to their use as fuel additives. These studies emphasize the need for understanding the biodegradation pathways and the development of methods for efficient removal from the environment (Schmidt et al., 2004).
Optoelectronic Applications
Functionalized quinazolines and pyrimidines, which can be synthesized from precursors including tert-butyl 3-(5-(aminomethyl)-1,3,4-thiadiazol-2-YL)azetidine-1-carboxylate, are explored for their applications in optoelectronic materials. These compounds find use in luminescent small molecules, chelate compounds, and as components in electronic devices, showcasing the versatility of these heterocyclic scaffolds beyond pharmaceutical applications (Lipunova et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)15-5-7(6-15)9-14-13-8(4-12)18-9/h7H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLBNBADJOZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)
![1-[Chloro(phenyl)methyl]-2-fluorobenzene](/img/structure/B2613334.png)
![3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2613335.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2613336.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)
![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)
![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2613344.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)
![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)